4-Hydroxy-8-nitroquinoline chemical structure and properties
4-Hydroxy-8-nitroquinoline chemical structure and properties
CAS Registry Number: 23432-46-4 Synonyms: 8-Nitro-4-quinolinol; 8-Nitro-4(1H)-quinolone; 8-Nitro-4-oxoquinoline Chemical Formula: C₉H₆N₂O₃ Molecular Weight: 190.16 g/mol [1][2][3]
Executive Summary
4-Hydroxy-8-nitroquinoline (CAS 23432-46-4) is a critical heterocyclic scaffold in medicinal chemistry, distinct from its more common isomer, Nitroxoline (8-hydroxy-5-nitroquinoline).[2] While Nitroxoline is an established urinary antibiotic, the 4-hydroxy-8-nitro isomer serves primarily as a versatile intermediate for synthesizing 8-amino-4-quinolones—a privileged structure in the development of antimalarials, antiviral agents (including HIV integrase inhibitors), and kinase inhibitors.[2]
This guide details the structural properties, validated synthesis protocols, and reactivity profiles of 4-hydroxy-8-nitroquinoline.[2] It addresses the compound's tautomeric nature, providing evidence-based insights for researchers optimizing lead compounds in drug discovery.
Structural Analysis & Tautomerism
The reactivity and binding properties of 4-hydroxy-8-nitroquinoline are governed by its tautomeric equilibrium.[2] Like other 4-substituted quinolines, it exists in a dynamic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolone).[2]
The Tautomeric Equilibrium
In the solid state and in polar solvents, the 4-quinolone (keto) tautomer predominates. This preference is reinforced by the electronic effects of the nitro group at position 8. The electron-withdrawing nature of the nitro group (
Key Structural Implications:
-
Hydrogen Bond Donor: The
-H in the quinolone form acts as a hydrogen bond donor, critical for binding in enzyme active sites (e.g., specific interactions with Ser/Thr residues in kinase pockets). -
Hydrogen Bond Acceptor: The C4 carbonyl oxygen is a strong acceptor.
-
Aromaticity: While the pyridone ring in the quinolone form is not fully aromatic in the Hückel sense, the fused benzene ring retains aromaticity, and the system maintains significant resonance stabilization.
Figure 1: Tautomeric equilibrium favoring the 4-quinolone form in polar media.
Synthesis Protocol: The Gould-Jacobs Reaction
The most reliable and regioselective method for synthesizing 4-hydroxy-8-nitroquinoline is the Gould-Jacobs reaction .[2] Unlike direct nitration of 4-hydroxyquinoline, which yields a mixture of 3-, 6-, and 8-nitro isomers, this route builds the pyridine ring onto a pre-nitrated benzene precursor, ensuring 100% regioselectivity for the 8-nitro position.
Mechanistic Pathway[2]
-
Condensation: Reaction of 2-nitroaniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.[2]
-
Cyclization: Thermal cyclization (250°C) closes the ring to form the quinolone ester.
-
Hydrolysis: Saponification of the ester to the carboxylic acid.[4]
-
Decarboxylation: Thermal removal of the carboxyl group to yield the final product.
Step-by-Step Protocol
Reagents Required:
-
2-Nitroaniline (CAS 88-74-4)[2]
-
Diethyl ethoxymethylenemalonate (EMME) (CAS 87-13-8)
-
Diphenyl ether (or Dowtherm A) for high-temp cyclization[2][5]
-
Sodium Hydroxide (NaOH)[5]
-
Hydrochloric Acid (HCl)
Procedure:
-
Condensation (Enamine Formation):
-
Mix equimolar amounts of 2-nitroaniline and EMME.
-
Heat to 100–110°C for 2 hours. Ethanol is evolved as a byproduct; use a Dean-Stark trap or open vessel to facilitate removal.
-
Checkpoint: The mixture will solidify upon cooling, yielding diethyl 2-(((2-nitrophenyl)amino)methylene)malonate. Recrystallize from ethanol if necessary.
-
-
Thermal Cyclization (Ring Closure):
-
Critical Step: Add the enamine solid to a large excess of boiling diphenyl ether (~250°C) in portions.
-
Note: High dilution favors intramolecular cyclization over intermolecular polymerization.
-
Maintain reflux for 30–60 minutes.
-
Cool to room temperature.[6] The product, ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, typically precipitates.[2] Filter and wash with hexane/ethanol to remove the high-boiling solvent.[2]
-
-
Hydrolysis (Saponification):
-
Suspend the ester in 10% NaOH solution.
-
Reflux for 2–4 hours until the solid dissolves (forming the sodium salt).
-
Acidify with HCl to pH 2. The free acid (8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) will precipitate.[2] Filter and dry.
-
-
Decarboxylation:
Figure 2: The Gould-Jacobs synthetic pathway ensures regiospecificity for the 8-nitro isomer.[2][5]
Physicochemical Properties
The following data points are essential for handling and characterization.
| Property | Value / Description |
| CAS Number | 23432-46-4 |
| Molecular Weight | 190.16 g/mol |
| Appearance | Yellow to brownish crystalline powder |
| Melting Point | > 250°C (Decomposes) |
| Solubility (Water) | Very low (insoluble at neutral pH) |
| Solubility (Solvents) | Soluble in DMSO, DMF, hot acetic acid; soluble in dilute alkali (forming phenolate/naphtholate salt) |
| pKa (Predicted) | ~2.5 (protonation of carbonyl O), ~9.0 (deprotonation of NH/OH) |
| UV-Vis | Characteristic absorption bands in UV (240-260 nm) and visible (yellow color due to nitro conjugation) |
Reactivity & Pharmaceutical Applications[2][6][8]
Reduction to 8-Amino-4-Hydroxyquinoline
The primary utility of the 8-nitro derivative is as a precursor to 8-amino-4-hydroxyquinoline .[2] The 8-amino group allows for the attachment of side chains via amide coupling or reductive amination, a strategy widely used in:
-
Antimalarials: Analogues of primaquine/chloroquine.
-
Kinase Inhibitors: The 8-position provides a vector to access solvent-exposed regions of the ATP binding pocket.[2]
Protocol Insight: Catalytic hydrogenation (H₂/Pd-C) is effective but must be monitored to prevent reduction of the pyridine ring. Iron/Acetic acid or Stannous chloride (SnCl₂) reduction offers chemoselectivity for the nitro group.
C-3 Functionalization
The C-3 position (ortho to the carbonyl) is nucleophilic in the quinolone form.[2] It can be functionalized via:
-
Halogenation: Reaction with NCS or NBS yields 3-chloro or 3-bromo derivatives.[2]
-
Formylation: Vilsmeier-Haack reaction introduces a formyl group, useful for further condensation reactions (e.g., Knoevenagel condensation).
Thiosemicarbazone Derivatives
Recent research highlights the condensation of 8-nitro-4-quinolone derivatives with thiosemicarbazides.[2] These complexes have shown potent cytotoxicity against cancer cell lines (e.g., A549 lung cancer) by chelating metal ions (Fe, Cu) and generating reactive oxygen species (ROS).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential Mutagen (Nitroquinolines are structurally related to 4-nitroquinoline-1-oxide, a known carcinogen, though the 4-hydroxy analog is generally less potent).[2]
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[2][4][5] I. Through Ethoxymethylenemalonic Ester.[4][5][6] Journal of the American Chemical Society, 68(7), 1204–1208. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135483984, 8-nitroquinolin-4-ol.[2] Retrieved from
-
Adhigaman, K., et al. (2025).[7][8] Investigation of 3-Arylidene-2,3-dihydro-8-nitro-4-quinolone Di-Spiro Analogs: Structural Elucidation and In-Vitro Cytotoxicity. Journal of Molecular Structure, 1348, 143451.[7][9] Link[7][9]
-
Bide Pharm. (2024). Product MSDS: 8-Nitroquinolin-4-ol (CAS 23432-46-4).[1][2][3][10]Link
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